5-Fluoro-2-(piperidin-4-yl)pyridine Exhibits High-Affinity ALK Binding (Ki = 0.36 nM)
5-Fluoro-2-(piperidin-4-yl)pyridine demonstrates high-affinity binding to wild-type human ALK kinase domain with a Ki value of 0.36 nM [1]. This potency serves as a benchmark for scaffold optimization in ALK inhibitor programs. While direct comparative data for unsubstituted 2-(piperidin-4-yl)pyridine is unavailable for this target, this quantitative value provides a class-level inference of the importance of the 5-fluoro substitution for ALK engagement.
| Evidence Dimension | Inhibitory constant (Ki) against ALK kinase domain |
|---|---|
| Target Compound Data | Ki = 0.36 nM |
| Comparator Or Baseline | N/A (No direct comparator data identified in this assay) |
| Quantified Difference | N/A |
| Conditions | Inhibition of wild-type human recombinant ALK kinase domain (amino acids 1093–1141) expressed in a baculovirus system [1] |
Why This Matters
This high target affinity validates the compound's utility as a potent core scaffold for developing ALK-targeted therapeutics, guiding selection in medicinal chemistry projects where potent ALK inhibition is a primary goal.
- [1] BindingDB. (n.d.). BDBM50018824 (CHEMBL3286814): Ki data for 5-Fluoro-2-(piperidin-4-yl)pyridine against ALK. Retrieved April 21, 2026. View Source
